6-fluoro-3-[(3-methoxyphenyl)carbonyl]quinolin-4(1H)-one
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Overview
Description
6-Fluoro-3-(3-methoxybenzoyl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolones Quinolones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(3-methoxybenzoyl)-1,4-dihydroquinolin-4-one typically involves the reaction of 6-fluoro-1,4-dihydroquinolin-4-one with 3-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-(3-methoxybenzoyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various quinolone and dihydroquinoline derivatives, which can have different biological activities and properties.
Scientific Research Applications
6-Fluoro-3-(3-methoxybenzoyl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-3-(3-methoxybenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes critical for the survival and proliferation of microorganisms or cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: Known for its antiproliferative activity.
2-Chloro-6-fluoro-3-methoxybenzoyl chloride: Used as an intermediate in organic synthesis.
Uniqueness
6-Fluoro-3-(3-methoxybenzoyl)-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom and a methoxybenzoyl group makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H12FNO3 |
---|---|
Molecular Weight |
297.28 g/mol |
IUPAC Name |
6-fluoro-3-(3-methoxybenzoyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C17H12FNO3/c1-22-12-4-2-3-10(7-12)16(20)14-9-19-15-6-5-11(18)8-13(15)17(14)21/h2-9H,1H3,(H,19,21) |
InChI Key |
JUJLMSJUMIXUTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |
Origin of Product |
United States |
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